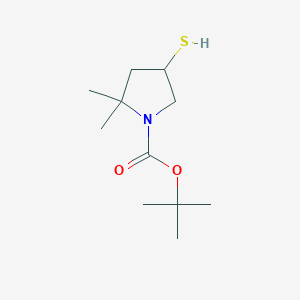

Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate Applications

Synthesis of Novel Organic Compounds: Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds exhibit a wide spectrum of biological activities, making the tert-butyl compound a valuable intermediate in pharmaceutical research .

Antibacterial and Antifungal Applications: The derivatives of tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate have been studied for their antibacterial and antifungal properties. Research indicates moderate activity against several microorganisms, suggesting potential use in developing new antimicrobial agents .

Anticancer Research: Compounds derived from tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate have shown promise in anticancer studies. The ability to synthesize diverse structures means that researchers can explore a range of anticancer activities, potentially leading to new therapeutic agents .

Antiparasitic Activity: The structural flexibility and the presence of sulfur in the tert-butyl compound contribute to its use in antiparasitic drug development. Its derivatives can be designed to target specific parasites, offering a pathway to novel treatments .

Antihistamine and Antidepressive Effects: The tert-butyl compound’s derivatives also contribute to antihistamine and antidepressive research. Their interaction with biological macromolecules can be optimized for favorable effects, which is crucial for developing new medications in these fields .

Drug Discovery and Design: Due to its modifiability, water solubility, and capacity to form hydrogen bonds, tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate is an important molecule in drug discovery. It aids in adjusting molecular physicochemical properties, which is essential for the design of drugs with optimal activity and bioavailability .

Agrochemical Innovations: In agrochemicals, this tert-butyl compound contributes to the creation of advanced crop protection agents. Its unique molecular structure enables the formulation of potent and selective pesticides, which are crucial for promoting healthier crops and higher yields .

Precursor to Biologically Active Natural Products: The tert-butyl compound is a potential precursor to biologically active natural products. Its derivatives can be synthesized with good yield and selectivity, leading to compounds with activities such as anticancer, anti-inflammatory, and analgesic .

Eigenschaften

IUPAC Name |

tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-10(2,3)14-9(13)12-7-8(15)6-11(12,4)5/h8,15H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXZAQDCVZMJLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,2-dimethyl-4-sulfanylpyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917964.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2917966.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)

![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)

![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)

![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)